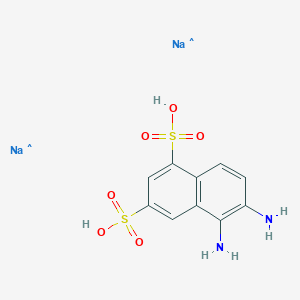

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from commercially available materials. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized through a three-step procedure, highlighting a general approach to synthesizing complex sulfonate esters. The overall yield was 65%, with structural determination done via NMR, HRMS, and IR techniques (Pan et al., 2020). Similar methodologies apply to the synthesis of compounds with sulfonate groups, indicating a robust approach to compound creation.

Molecular Structure Analysis

The molecular structure of sulfonate compounds is typically characterized by spectroscopic methods such as NMR and IR, as seen in the synthesis and characterization studies. For example, the crystal and molecular structure of 2-aminopyridinium-4-hydroxybenzenosulfonate was elucidated using FT-IR, FT-Raman spectroscopies, and X-ray crystallography. This detailed analysis aids in understanding the interactions and arrangement in crystals, such as hydrogen bonding and the role of intermolecular interactions (Lorenc et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving sulfonate compounds can vary widely, including substitutions and eliminations. For instance, the synthesis of Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate involved bromination–dehydrobromination reactions, demonstrating the reactivity of sulfonate esters towards nucleophilic attacks and the formation of Michael adducts (Vasin et al., 2016).

科学的研究の応用

Chemical Synthesis and Medicinal Chemistry

Synthesis of Cyclic Compounds : Research led by Kyosuke Kaneda (2020) focuses on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions. This work demonstrates the potential for creating multifunctional chemical moieties with applications in pharmaceuticals, suggesting a framework that might be applicable to the synthesis and functional exploration of similar compounds like "(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate" Kaneda, 2020.

Sulfonamide-based Medicinal Chemistry : He Shichao et al. (2016) review the development of sulfonamide derivatives, emphasizing their broad bioactive spectrum and wide medicinal applications. The study discusses the structural modifications of antibacterial aminobenzenesulfonamide derivatives, including their use as antimicrobial, anticancer, and anti-inflammatory agents. Such research underscores the medicinal chemistry relevance of sulfonamide and related compounds, potentially including "this compound" He Shichao et al., 2016.

Environmental Science and Pollution Control

Advanced Oxidation Processes (AOPs) : Mohammad Qutob et al. (2022) explore AOPs for the degradation of recalcitrant compounds in water, such as acetaminophen, discussing degradation pathways and by-products. Although focused on specific pollutants, this research may offer insights into methodologies relevant for environmental remediation of various organic compounds, potentially including applications for similar complex molecules Qutob et al., 2022.

Hydroxyapatite for Pollution Control : Maya Ibrahim et al. (2020) review the use of hydroxyapatite for the treatment of air, water, and soil pollution, emphasizing its adsorption capacities and thermal stability. While not directly related, the study's focus on material science and environmental remediation techniques provides a context for exploring the utility of other compounds in pollution control Ibrahim et al., 2020.

作用機序

Mode of Action

It is known that the compound undergoes metabolic transformations . The specifics of these transformations and how they interact with the compound’s targets to induce changes are areas for future investigation.

Biochemical Pathways

It is known that l-valine, a related compound, plays a role in several biochemical pathways, including protein synthesis

Pharmacokinetics

It is known that the compound undergoes a number of metabolic transformations, including hydrolysis by esterases or glucuronidases, oxidation by cytochrome p450 enzymes, and reduction . These transformations can impact the compound’s bioavailability.

特性

IUPAC Name |

2-hydroxyethyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.C7H8O3S/c1-5(2)6(8)7(10)11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,3-4,8H2,1-2H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQNQGPNCRYWKY-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86150-61-0 |

Source

|

| Record name | 2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086150610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYETHYL 2-AMINO-3-METHYLBUTANOATE 4-METHYLBENZENESULFONATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4L2PN5XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

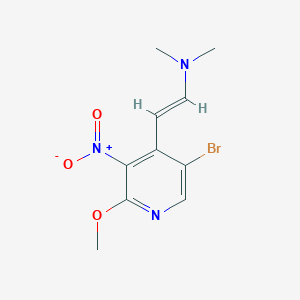

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)